Methyl L-daunosamine hydrochloride

Description

Academic Context and Significance in Glycoscience and Natural Product Chemistry

The academic importance of Methyl L-daunosamine hydrochloride is intrinsically linked to the biological activity of the natural products in which the daunosamine (B1196630) moiety is found. L-daunosamine is a fundamental component of clinically significant anticancer drugs such as doxorubicin (B1662922) and daunorubicin (B1662515). nih.govacs.org These anthracycline antibiotics function by intercalating into DNA and inhibiting the action of topoisomerase II, an enzyme essential for DNA replication and repair, thereby leading to cancer cell death.

This structure-activity relationship has fueled significant interest within glycoscience and natural product chemistry. Researchers are actively exploring the synthesis of novel daunosamine analogues and other modified sugar moieties to develop new anthracycline derivatives with improved therapeutic indices. nih.gov The study of this compound and related compounds provides valuable insights into the molecular interactions between carbohydrates and biological macromolecules, a central theme in glycoscience.

Historical Trajectory of Research on this compound and Related Amino Sugars

The story of this compound is intertwined with the discovery and development of anthracycline antibiotics. The initial isolation of daunorubicin (then called daunomycin) from Streptomyces peucetius in the early 1960s marked the beginning of research into this class of compounds. acs.org Shortly after, the structure of daunorubicin was elucidated, revealing the presence of a novel amino sugar, which was named daunosamine. acs.org

The determination of the precise structure and stereochemistry of daunosamine was a significant achievement in carbohydrate chemistry. acs.org Following this, the focus of research shifted towards the total synthesis of daunosamine and its derivatives, including this compound. Early synthetic routes were often lengthy and challenging, but they laid the groundwork for more efficient and stereoselective methods. For example, a preparative synthesis of L-daunosamine hydrochloride from D-mannose was reported, highlighting the efforts to produce this important sugar from readily available starting materials. nih.gov

Over the decades, numerous synthetic strategies have been developed to access L-daunosamine and its analogues. These have included approaches starting from other sugars, as well as non-carbohydrate precursors. The continuous refinement of these synthetic methods reflects the enduring importance of daunosamine as a target for organic chemists and its central role in the ongoing quest for better anticancer drugs. The development of methods to synthesize diastereomers of doxorubicin containing modified daunosamine moieties further underscores the maturity of the synthetic efforts in this field. nih.gov

Structural Characteristics Underpinning Synthetic and Biosynthetic Interest

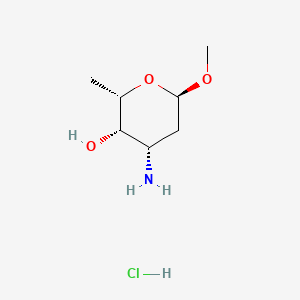

The unique structural features of L-daunosamine are the primary drivers of the sustained interest from both synthetic and biosynthetic perspectives. L-daunosamine is a 3-amino-2,3,6-trideoxy-L-lyxo-hexose. Its key structural characteristics include:

L-lyxo Configuration: The specific arrangement of the hydroxyl and amino groups on the pyranose ring, defined by the L-lyxo stereochemistry, is crucial for its biological activity. researchgate.net This particular stereochemical arrangement presents a significant challenge for chemical synthesis, requiring precise control over multiple stereocenters.

Amino Group at C-3: The presence of an amino group at the C-3 position is a defining feature of daunosamine and is essential for the DNA binding and anticancer activity of the anthracyclines. nih.gov

These structural attributes have spurred the development of innovative synthetic methodologies to achieve stereoselective formation of the required glycosidic bonds and to introduce the amino functionality with the correct orientation.

From a biosynthetic standpoint, the formation of L-daunosamine is a fascinating process. It is biosynthesized from D-glucose-1-phosphate through a complex series of enzymatic reactions. mdpi.com The biosynthetic pathway involves a number of key steps, including the formation of a thymidine (B127349) diphosphate (B83284) (TDP) activated sugar intermediate, TDP-D-glucose. researchgate.net A series of enzymes, including dehydratases, epimerases, aminotransferases, and reductases, then act sequentially to modify this intermediate, ultimately leading to the formation of TDP-L-daunosamine. mdpi.comresearchgate.net Understanding this intricate biosynthetic machinery not only provides insights into how nature constructs such complex molecules but also offers opportunities for bioengineering and the production of novel glycosylated natural products. nih.gov

The hydrochloride salt form, this compound, is often used in research and as a synthetic precursor due to its increased stability and solubility compared to the free amine.

Structure

2D Structure

Properties

IUPAC Name |

(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYGBUAXDCLPMP-AOAPYHFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl L Daunosamine Hydrochloride

Enantiospecific Total Synthesis Strategies

The enantiospecific synthesis of L-daunosamine, the core of Methyl L-daunosamine hydrochloride, frequently relies on the use of molecules from the chiral pool—naturally occurring enantiopure compounds that serve as convenient starting materials. This approach leverages existing stereocenters to build the target molecule with the correct stereochemistry.

Routes Utilizing Chiral Precursors (e.g., D-Mannose, L-Tyrosine, Thioglycolic Acid)

The synthesis begins with methyl α-D-mannopyranoside, which is converted through a series of key transformations. These include the formation of a 2-deoxy-3-keto derivative, highly stereoselective reduction of an oxime to establish the D-ribo amine configuration, and a final stereospecific reduction that proceeds with a net inversion at the C-5 position to yield the desired L-lyxo configuration of daunosamine (B1196630). researchgate.net The key steps are outlined in the table below.

| Step | Starting Material | Key Reagents/Reaction | Product | Purpose |

| 1 | Methyl α-D-mannopyranoside | Acetal formation | 2,3:4,5-dibenzylidene acetal | Protection of hydroxyl groups |

| 2 | 2,3:4,5-dibenzylidene acetal | Butyllithium | 2-deoxy-3-ketone | Formation of a key keto intermediate |

| 3 | 2-deoxy-3-ketone | Oximation | Oxime of the ketone | Preparation for amine introduction |

| 4 | Oxime | Reduction | D-ribo amine (N-acetylated) | Stereoselective introduction of the amino group |

| 5 | N-acetyl D-ribo amine | N-bromosuccinimide | 4-O-benzoyl-6-bromide | Functionalization for subsequent steps |

| 6 | 4-O-benzoyl-6-bromide | Dehydrohalogenation | 5,6-unsaturated glycoside | Introduction of unsaturation for stereochemical inversion |

| 7 | 5,6-unsaturated glycoside | O-debenzoylation | Debenzoylated glycoside | Deprotection |

| 8 | Debenzoylated glycoside | Stereospecific reduction | N-acetylated methyl β-glycoside of daunosamine | Net C-5 inversion to achieve L-lyxo configuration |

| 9 | N-acetylated methyl β-glycoside | Acid hydrolysis | L-daunosamine hydrochloride | Final deprotection and salt formation |

This table summarizes a preparative synthesis route from D-mannose, highlighting the key transformations and their purposes in achieving the final product. researchgate.net

L-Tyrosine and Thioglycolic Acid: While L-Tyrosine is a common chiral amino acid and Thioglycolic acid is a functionalized C2-building block, a review of established scientific literature does not indicate that they are common starting precursors for the total synthesis of L-daunosamine. researchgate.netnih.govnih.govatamanchemicals.comwikipedia.org Synthetic strategies for this amino sugar predominantly originate from carbohydrate or simple non-carbohydrate acyclic or heterocyclic precursors. researchgate.netnih.gov

Chelation-Controlled Diastereoselective Approaches

Chelation control is a powerful strategy in stereoselective synthesis where a metal ion coordinates to two or more functional groups within a substrate, locking it into a rigid conformation. This conformational rigidity allows reagents to attack from the less sterically hindered face, leading to a high degree of diastereoselectivity.

In the synthesis of L-daunosamine and its derivatives, the stereoselective reduction of ketone intermediates is a critical step for setting the required stereocenters. Hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), are commonly employed. lu.se The stereochemical outcome of these reductions can be strongly influenced by chelation. thieme-connect.de For instance, in the synthesis starting from D-mannose, the oxime of a 2-deoxy-3-ketone intermediate is reduced with high stereoselectivity to form the amine with a D-ribo configuration. researchgate.net This selectivity is achieved by the directing influence of existing stereocenters and functional groups within the molecule, which can form transient chelates with the hydride reagent, thereby guiding its approach.

Asymmetric conjugate addition is another sophisticated method for constructing carbon-carbon or carbon-nitrogen bonds with high stereocontrol. The use of homochiral lithium amides as nucleophiles in addition to α,β-unsaturated esters is a particularly effective strategy for synthesizing β-amino esters, which are precursors to amino sugars. wikipedia.orgnih.gov

In this approach, a "doubly diastereoselective" reaction can be designed where both the lithium amide and the ester substrate are chiral. wikipedia.org This setup can result in either a "matched" case, where the inherent facial preferences of the nucleophile and the electrophile reinforce each other to produce a single diastereomer, or a "mismatched" case, where they oppose each other. wikipedia.org In matched scenarios, β-amino esters with three contiguous stereocenters can be produced with exceptional purity. wikipedia.org These products can then be further elaborated into polyoxygenated amino sugar derivatives like L-daunosamine through subsequent functional group manipulations. wikipedia.org

Asymmetric Synthesis of L-Daunosamine and Analog Derivatives from Non-Carbohydrate Precursors

Moving beyond the chiral pool, de novo asymmetric syntheses build the chiral centers of L-daunosamine from achiral or simple, non-carbohydrate starting materials. These routes offer flexibility and are crucial for creating analogs with modified structures.

A successful strategy involves starting with a simple, inexpensive, non-carbohydrate precursor like 2-acetylfuran. nih.gov Asymmetric reduction of this ketone can produce (S)-1-(2-furyl)ethanol with good enantiomeric excess. This chiral alcohol serves as a versatile building block, providing a short and efficient route to the L-enantiomers of daunosamine and related amino sugars. nih.govnih.gov

Asymmetric Aldol (B89426) Strategy Development

The aldol reaction is one of the most powerful tools in organic synthesis for forming carbon-carbon bonds while creating new stereocenters. The development of asymmetric aldol reactions has been pivotal in the synthesis of complex natural products. nih.gov This strategy can be employed to construct the backbone of L-daunosamine.

In a typical asymmetric aldol strategy, a chiral auxiliary is used to direct the stereochemical course of the reaction between an enolate and an aldehyde. nih.gov For example, Evans's asymmetric syn-aldol reaction has been instrumental in installing key stereocenters in various syntheses. nih.gov More recently, novel methods such as L-Selectride-mediated reductive aldol reactions have expanded the toolkit for synthesizing complex polyketide portions of natural products, a strategy conceptually applicable to the assembly of the daunosamine carbon skeleton. nih.govmdpi.com By carefully selecting the enolate source, aldehyde, and chiral catalyst or auxiliary, chemists can build the required stereochemistry for L-daunosamine from simple acyclic precursors.

Synthesis via Chiral 1,3-Oxazine Intermediates

Modern synthetic strategies for amino sugars, the class to which L-daunosamine belongs, have employed the use of chiral oxazine (B8389632) intermediates to construct the requisite carbon framework with high stereocontrol. While specific literature detailing a complete synthesis of L-daunosamine via a 1,3-oxazine is not prominently featured, the general methodology represents a powerful approach for assembling functionalized amino alcohols. For instance, research has demonstrated the synthesis of various amino sugars and their mimetics through 1,2-oxazine intermediates. rsc.org

These methods often involve the [3+3]-cyclization of nitrones with lithiated alkoxyallenes, which can be derived from chiral starting materials to ensure stereoselectivity. rsc.org The resulting 3,6-dihydro-2H-1,2-oxazines are versatile precursors. rsc.org Reductive cleavage of the N-O bond within the oxazine ring unmasks the amino alcohol functionality, a core feature of amino sugars. researchgate.net This strategy allows for the construction of dideoxyamino carbohydrate derivatives and C2-branched 4-amino sugars, highlighting its potential applicability to complex targets like L-daunosamine. rsc.org The approach is valued for its ability to build the sugar backbone and introduce the amino group concurrently in a stereodefined manner.

Regio- and Stereoselective Glycosylation Reactions

The biological activity of anthracyclines is profoundly influenced by the glycosidic bond connecting the daunosamine moiety to the aglycone. Consequently, the development of regio- and stereoselective glycosylation methods is of critical importance.

This compound, or more commonly its protected derivatives, serves as a crucial glycosyl donor in the synthesis of anthracycline analogues and other complex glycoconjugates. To be effective, the amino and hydroxyl groups of the daunosamine donor are typically protected, and an activating group is installed at the anomeric (C-1) position.

One successful strategy involves converting daunosamine precursors into thioglycoside analogues. These thioglycosides can then be activated for glycosylation. For example, using a 1-benzenesulfinylpiperidine-triflic anhydride (B1165640) activation method on N-acetylated carbamate (B1207046) precursors of L-daunosamine thioglycosides leads to high-yielding and, in certain instances, stereoselective glycosylations. rsc.org An alternative, though sometimes less stereoselective, method employs N-iodosuccinimide (NIS) and silver triflate for activation. rsc.org

In the synthesis of doxorubicin (B1662922) analogues, a daunosamine donor protected with an allyloxycarbamate (Alloc) group at the C-3 amino position and an alkynylbenzoate group at the anomeric position has been effectively used. rsc.org The glycosylation of this donor with the doxorubicinone (B1666622) aglycone, catalyzed by a gold(I) complex (PPh3AuNTf2), proceeds with excellent stereoselectivity to furnish the desired α-linked product. rsc.org

| Glycosylation of L-Daunosamine Donors | |

| Donor Type | Activation Method |

| Thioglycoside Analogue | 1-Benzenesulfinylpiperidine / Triflic Anhydride |

| Thioglycoside Analogue | N-Iodosuccinimide / Silver Triflate |

| Alkynylbenzoate Donor | PPh3AuNTf2 (Gold(I) catalyst) |

Achieving high anomeric selectivity (the preferential formation of either the α or β glycosidic bond) is a central challenge in glycosylation chemistry. For natural anthracyclines, the α-anomeric linkage is required for biological activity.

Studies have shown that the structure of the glycosyl donor profoundly impacts stereochemical outcomes. In a comparative synthesis of doxorubicin analogues, a daunosamine donor (17) with axial substituents at C-3 and C-4 led to the formation of the protected doxorubicin analogue with excellent α-anomeric selectivity. rsc.org In contrast, a different glycosyl donor (12) with alternative stereochemistry reacted with the same acceptor under identical conditions to produce a nearly equal mixture of α and β anomers (1.5:1 α/β). rsc.org This highlights that the inherent stereochemistry of the donor molecule plays a crucial role in directing the approach of the acceptor.

The choice of promoter system is also critical. As noted, activation of daunosamine-derived thioglycosides with the 1-benzenesulfinylpiperidine-triflic anhydride system can provide superior stereoselectivity compared to the NIS/silver triflate method. rsc.org This suggests that the nature of the intermediate species formed during the reaction dictates the facial selectivity of the glycosylation.

| Anomeric Selectivity in Doxorubicin Analogue Synthesis | |

| Glycosyl Donor | Observed Selectivity |

| Daunosamine Donor 17 | Excellent α-selectivity (single anomer) |

| Donor 16 | Excellent α-selectivity (single anomer) |

| Donor 12 | Poor selectivity (1.5:1 α/β mixture) |

Alternative Synthetic Routes and Methodological Comparisons

A common and logical approach to synthesizing L-daunosamine, a 2,3,6-trideoxy-L-lyxo-hexose, is to start from other, more abundant hexoses and chemically modify them.

Other routes have utilized different starting materials. For instance, L-daunosamine and related 3-amino-2,3-dideoxy-L-hexoses have been synthesized from methyl 4,6-O-benzylidene-2-deoxy-alpha-L-arabino-hexopyranoside. researchgate.net Another pathway starts from the more common sugars D-galactose or D-glucose, which are first converted into L-fucal. nih.gov The L-fucal is then transformed through a series of steps, including oxidation and introduction of the amino functionality, to ultimately yield L-daunosamine hydrochloride. nih.gov

Modern organic synthesis prioritizes conciseness and efficiency. Several innovative routes have been developed to access L-daunosamine and its glycosides in fewer steps or with novel bond-forming strategies.

A stereodivergent approach starting from a single chiral material, (-)-methyl-L-lactate, has been used to access protected glycals of several amino sugars, including L-daunosamine. A key transformation in this sequence is a ring-closing metathesis of vinyl ethers, demonstrating the power of modern catalytic methods in carbohydrate synthesis.

Another concise method involves the photoinduced aziridination of methyl 4-O-azidocarbonyl-2,3,6-trideoxy-L-hex-2-enopyranosides. rsc.org The photochemical reaction forms a transient aziridine (B145994), which is subsequently opened to install the C-3 amino and C-4 hydroxyl groups, leading to precursors of the target amino sugar glycosides. rsc.org

Furthermore, the field of biocatalysis offers highly efficient and specific pathways. The entire biosynthetic pathway for dTDP-L-daunosamine, the activated nucleotide sugar donor used in nature, has been reconstituted in vitro. This enzymatic route, starting from dTDP-D-glucose, uses a series of enzymes to perform dehydrations, transaminations, and epimerizations, providing a blueprint for the chemoenzymatic or fully fermentative production of this valuable building block.

Elucidation of Biosynthetic Pathways for Dtdp L Daunosamine and Analogues

Enzymatic Cascade for dTDP-L-Daunosamine Formation from D-Glucose-1-Phosphate

The in vitro reconstitution of the dTDP-L-daunosamine biosynthetic pathway has been a significant achievement, allowing for the detailed study of each enzymatic component. acs.orgnih.gov This system combines enzymes from various organisms to create a functional pathway. For instance, a successful reconstitution utilized three enzymes from the daunorubicin (B1662515)/doxorubicin (B1662922) biosynthetic pathway of Streptomyces peucetius alongside enzymes from Escherichia coli, Salmonella enterica, and Amycolatopsis orientalis. acs.org

The key enzymes in the latter part of the pathway, starting from the intermediate dTDP-4-keto-6-deoxy-D-glucose, have been characterized. The process involves a dehydratase (EvaA), an aminotransferase (DnmJ), a 3,5-epimerase (DnmU), and a 4-ketoreductase (DnmV). acs.orgresearchgate.net The aminotransferase DnmJ is responsible for introducing the amino group, a critical step in forming the aminosugar. acs.org The 3,5-epimerase DnmU then modifies the stereochemistry of the sugar scaffold. nih.gov While glycosyltransferases are not involved in the formation of the dTDP-sugar itself, they are the subsequent enzymes that utilize the completed dTDP-L-daunosamine to attach it to the aglycone scaffold of the final natural product. researchgate.netnih.gov

Table 1: Key Enzymes in the In Vitro Biosynthesis of dTDP-L-daunosamine

| Enzyme | Function | Origin Organism (Example) |

| Tmk | dTMP kinase | Escherichia coli |

| RmlA (Glc-1-P thymidylyltransferase) | dTDP-glucose synthesis | Escherichia coli |

| RmlB (dTDP-glucose 4,6-dehydratase) | Forms dTDP-4-keto-6-deoxy-D-glucose | Escherichia coli |

| EvaA (Dehydratase) | C2,3-dehydration | Amycolatopsis orientalis |

| DnmJ (Aminotransferase) | C4-amination | Streptomyces peucetius |

| DnmU (3,5-Epimerase) | C3 and C5 epimerization | Streptomyces peucetius |

| DnmV (4-Ketoreductase) | C4-ketoreduction | Streptomyces peucetius |

This table summarizes enzymes used in a reconstituted in vitro pathway to synthesize dTDP-L-daunosamine. acs.org

Kinetic analysis of the reconstituted pathway has been crucial for understanding its efficiency and identifying enzymatic hurdles. acs.orgnih.gov These studies have pinpointed the aminotransferase DnmJ as a significant rate-limiting step in the in vitro system. acs.orgacs.org The DnmJ-catalyzed transamination reaction is exceptionally slow, with an observed turnover rate of approximately one per hour in the reverse direction. acs.org This slow catalytic rate suggests that in the natural producing organism, other factors, such as complex interactions with other proteins, might be necessary for full activity. acs.org The detailed mechanism for rate-limiting steps in similar enzymatic reactions often involves conformational changes or product release, which can be computationally modeled to provide further insight. nih.gov

The in vitro assembly of dTDP-L-daunosamine has revealed not only the rate-limiting slowness of the DnmJ enzyme but also the presence of competing or shunt reactions that divert metabolic flux away from the desired product. acs.orgnih.gov The aminotransferase must compete with non-enzymatic side reactions and the promiscuous activity of downstream enzymes that may act out of their intended sequence. acs.org To circumvent these issues and improve yield, a one-pot, two-step enzymatic pathway was designed. acs.orgacs.org This strategy ensures the complete conversion of the substrate by the slow DnmJ enzyme before the introduction of the subsequent enzymes in the cascade, thereby minimizing the formation of unwanted byproducts. acs.org

Combinatorial Biosynthesis and Glycodiversification Strategies

The reconstituted biosynthetic pathway serves as a powerful platform for combinatorial biosynthesis. acs.orgnih.gov By swapping or engineering the enzymes in the cascade, it is possible to produce a variety of dTDP-activated deoxysugars, a process known as glycodiversification. acs.orgresearchgate.net This approach is highly valuable for generating novel glycosylated natural products with potentially improved therapeutic properties, such as reduced toxicity or enhanced efficacy. nih.govnih.gov

A key strategy in glycodiversification is the engineering of enzyme substrate specificity. nih.gov A compelling demonstration of this was achieved by replacing the final stereospecific ketoreductase (DnmV) in the dTDP-L-daunosamine pathway with a reductase from a different biosynthetic pathway that exhibits opposite stereospecificity. acs.orgnih.gov This substitution resulted in the flipping of the stereochemistry at the C4 position, leading to the synthesis of dTDP-L-acosamine, the sugar component of the valuable anticancer drug epirubicin. acs.org This highlights the potential to enzymatically synthesize nucleotide-activated sugars with precise regio- and stereospecific tailoring, which can then be transferred to aglycones by promiscuous glycosyltransferases. nih.govresearchgate.net

By leveraging combinatorial biosynthesis, a wide array of structurally diverse glycosylated derivatives can be produced. nih.gov The intermediate dTDP-4-amino-4,6-dideoxy-D-glucose, produced by the aminotransferase DnmJ, is a branch point that can lead to numerous important dTDP-aminosugars. acs.org Besides dTDP-L-daunosamine and its epimer dTDP-L-acosamine, this intermediate could theoretically be a precursor for dTDP-L-vancosamine, dTDP-L-ristosamine, and dTDP-L-megosamine, among others. acs.orgacs.org The ability to generate these diverse sugar donors in vitro provides a toolkit for creating novel anthracyclines and other glycosylated natural products that are inaccessible through traditional synthetic chemistry or are difficult to produce via manipulation of the native host's genetics. acs.orgnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of Methyl L Daunosamine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of Methyl L-daunosamine hydrochloride in solution.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of each proton and carbon atom within the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the assignment of each resonance to a specific atom in the molecular structure.

A comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound leads to the assignments presented in the table below. These assignments are consistent with the proposed structure and are supported by data from related compounds. researchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 4.85 (d, J = 3.5 Hz) | 100.2 |

| 2a | 1.80 (ddd, J = 13.0, 4.5, 3.5 Hz) | 33.5 |

| 2e | 2.15 (dt, J = 13.0, 4.0 Hz) | |

| 3 | 3.60 (m) | 65.8 |

| 4 | 3.40 (m) | 50.1 |

| 5 | 4.05 (q, J = 6.5 Hz) | 68.9 |

| 6 (CH₃) | 1.25 (d, J = 6.5 Hz) | 16.8 |

Note: The chemical shifts are reported relative to a standard reference and may vary slightly depending on the solvent and concentration.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of stereochemistry. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal through-bond and through-space connectivities between nuclei.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For instance, the correlation between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5 confirms the pyranose ring's proton sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon resonance based on the already assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For example, the correlation between the anomeric proton (H-1) and the methoxy (B1213986) carbon (OCH₃) confirms the glycosidic linkage. Correlations from the methyl protons (H-6) to C-5 and C-4 further solidify the structural assignments.

The patterns of cross-peaks in these 2D spectra, in conjunction with the coupling constants from the ¹H NMR spectrum, allow for the determination of the relative stereochemistry of the chiral centers at C-1, C-3, C-4, and C-5.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography provides the most definitive evidence for the absolute stereochemistry and solid-state conformation of a molecule. By diffracting X-rays through a crystalline sample of this compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of each atom. This technique is crucial for unequivocally establishing the L-configuration of the sugar and the α-anomeric orientation of the methoxy group. Furthermore, it elucidates the preferred chair conformation of the pyranose ring and the orientations of the substituents (amino and hydroxyl groups) as either axial or equatorial.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecular ion, confirming the molecular formula C₇H₁₆ClNO₃. scbt.com

Furthermore, tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, provide valuable structural information. The fragmentation pattern is characteristic of the molecule and can help to confirm the connectivity of the atoms. Common fragmentation pathways for glycosides include the cleavage of the glycosidic bond, leading to the formation of an oxonium ion corresponding to the sugar moiety, and the loss of small neutral molecules such as water and methanol.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are highly sensitive to the stereochemical features of chiral molecules. CD measures the differential absorption of left and right circularly polarized light. The resulting spectrum is unique for a specific enantiomer and can be used to confirm the absolute configuration and assess the stereochemical purity of this compound. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores and the chiral centers within the molecule, providing a spectroscopic fingerprint of its three-dimensional structure.

Derivatization, Analog Synthesis, and Chiral Pool Applications of Methyl L Daunosamine Hydrochloride

Synthesis of Structurally Modified L-Daunosamine Derivatives and Epimers

The chemical modification of L-daunosamine and its epimers is a significant area of research, aimed at producing novel compounds with potentially enhanced biological activities.

Introduction of Azido (B1232118) Glycosides and Other Functional Groups

The introduction of azido groups into the daunosamine (B1196630) scaffold is a key strategy for creating derivatives with altered properties. Azide- and amine-substituted sugars serve as valuable tools for investigating biological systems and for constructing libraries of derivatives through click chemistry or simple amine coupling reactions. nih.gov A general approach involves the synthesis of methylumbelliferyl glycosides of various azido- and amino-deoxy sugar derivatives, which can then be used to screen for glycosidases capable of processing these modified sugars. nih.gov

One method for synthesizing L-daunosamine and L-ristosamine glycosides involves a photoinduced acylnitrene aziridination of methyl 4-O-azidocarbonyl-2,3,6-trideoxy-L-hex-2-enopyranosides. github.io Subsequent opening of the aziridine (B145994) ring leads to precursors of the aminosugar methyl glycosides. github.io These precursors can be converted to thioglycoside analogues, which, after N-acetylation, allow for high-yielding and sometimes stereoselective glycosylations. github.io

Another strategy focuses on the synthesis of novel anthracycline derivatives by combining azido glycosides with the aglycones of doxorubicin (B1662922) and daunorubicin (B1662515). usp.br This semi-synthetic approach has led to the creation of various glycosides, including 2-azido glucosides. usp.br

Preparation of 3-epi-D-Daunosamine Hydrochloride

The synthesis of epimers of daunosamine, such as 3-epi-D-daunosamine hydrochloride, has been achieved through various synthetic routes. One notable method involves the highly diastereoselective asymmetric conjugate addition of a homochiral lithium amide to a dienyl ester. rsc.org This is followed by an osmium tetroxide-catalyzed dihydroxylation, providing a concise route to both methyl L-daunosaminide hydrochloride and methyl 3-epi-D-daunosaminide hydrochloride. rsc.org The Sharpless asymmetric dihydroxylation protocol has been shown to significantly improve the selectivity of the dihydroxylation step. rsc.org

Methyl L-Daunosamine Hydrochloride as a Versatile Chiral Building Block

This compound is a valuable chiral building block in organic synthesis, serving as a starting material for a variety of complex molecules. github.iorsc.orgrsc.orgacs.org The "chiral pool" approach in synthesis utilizes readily available chiral compounds, like this compound, to introduce specific stereochemistry into the target molecule.

Precursor in the Synthesis of Other Amino Sugars and Complex Carbohydrates

This compound serves as a precursor for the synthesis of other amino sugars and complex carbohydrates. rsc.orgacs.org For instance, it can be used to synthesize derivatives of its C-3 epimer, expanding the range of available amino sugar building blocks. rsc.org The enzymatic synthesis of dTDP-L-daunosamine, an activated sugar donor, has been reconstituted in vitro, providing a platform for producing other dTDP-activated deoxyhexoses. acs.orgnih.gov This "glycodiversification" allows for the creation of novel bioactive molecules with altered glycosylation patterns. acs.orgnih.gov

Utility in the Total Synthesis of Natural Products and Bioactive Molecules

The chiral nature of this compound makes it a valuable component in the total synthesis of natural products and other bioactive molecules. rsc.org The sugar moiety, L-daunosamine, is a key component of anthracycline antibiotics like daunorubicin and doxorubicin, contributing significantly to their anticancer activity. acs.orgnih.gov Altering the stereochemistry of the sugar, as seen in the semisynthetic anthracycline epirubicin, can lead to drugs with improved therapeutic profiles. acs.orgnih.gov

The synthesis of N-trifluoroacetyl-L-daunosamine has been achieved from non-carbohydrate precursors like L-threonine, demonstrating the versatility of synthetic routes to daunosamine derivatives. rsc.org

| Natural Product/Bioactive Molecule | Role of Daunosamine Moiety | Reference |

| Daunorubicin | Essential sugar component for anticancer activity. | acs.orgnih.gov |

| Doxorubicin | Essential sugar component for anticancer activity. | acs.orgnih.gov |

| Epirubicin | Altered stereochemistry leads to lower cardiotoxicity. | acs.orgnih.gov |

Role in Glycosidic Bond Formation and Assembly of Complex Oligosaccharides

The formation of the glycosidic bond is a critical step in the synthesis of oligosaccharides and glycoconjugates. nih.gov this compound derivatives are utilized in these reactions to assemble complex carbohydrate structures. rsc.orgacs.org

The conversion of L-daunosamine precursors to their thioglycoside analogues allows for high-yielding and, in some cases, stereoselective glycosylations using specific activation methods. github.io This highlights the importance of the leaving group and promoter system in controlling the stereochemical outcome of the glycosylation reaction. The synthesis of anthracycline disaccharide glycosides containing daunosamine has also been successfully achieved, demonstrating its utility in building larger carbohydrate chains. nih.gov

Design and Synthesis of Anthracycline Disaccharide Glycosides Containing Daunosamine (Non-Therapeutic Focus)nih.gov

The modification of the glycosidic portion of anthracyclines represents a significant area of chemical research. Extending the single daunosamine sugar to a disaccharide or even a more complex oligosaccharide chain alters the molecule's steric and electronic properties. This exploration is not solely driven by the search for new therapeutics but also by a fundamental interest in understanding the chemical principles of glycosylation and the structural requirements for molecular interactions. The design of these complex molecules leverages both sophisticated chemical synthesis strategies and innovative biosynthetic approaches.

Research in this area has focused on developing efficient and stereoselective methods for linking a second sugar unit to the daunosamine moiety and then attaching this new disaccharide to the aglycone, daunomycinone (B1669838). These synthetic endeavors provide insight into glycosidic bond formation with highly modified and sensitive sugar molecules.

Chemical Synthesis Strategies

The chemical synthesis of anthracycline disaccharide glycosides is a complex challenge requiring careful selection of protective groups and activation methods to ensure high yields and correct stereochemistry.

One prominent strategy involves the use of glycal chemistry. rsc.org For instance, a protected daunosamine derivative, such as 4-O-acetyl-3-N-trifluoroacetyl glycosyl chloride, can be coupled with a glycal derived from another sugar, like L-rhamnal. rsc.org This approach leads to the formation of a disaccharide glycal, which is a versatile intermediate. This intermediate can then be further manipulated; for example, a 2-deoxy sugar can be generated through a sequence of alkoxyiodination followed by reduction with tributylstannane. rsc.org This synthetic sequence, first optimized with simple methyl glycosides, was successfully applied to the daunomycinone aglycone to create novel disaccharide analogues. rsc.org

Table 1: Key Steps in the Glycal-Based Synthesis of a Daunosamine-Containing Disaccharide

| Step | Reactant 1 | Reactant 2 | Key Transformation | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 | Daunosamine derivative (e.g., 4-O-acetyl-3-N-trifluoroacetyl glycosyl chloride) | Mono-O-acetyl L-rhamnal | α-L-glycosidic coupling | Disaccharide glycal derivative | rsc.org |

| 2 | Disaccharide glycal | Iodine/Alcohol (Alkoxyiodination) | Addition across the double bond | 2-iodo-glycoside | rsc.org |

| 3 | 2-iodo-glycoside | Tributylstannane | Reductive deiodination | 2-deoxyglycoside | rsc.org |

| 4 | Protected Disaccharide | Daunomycinone | Glycosylation of the aglycone | Anthracycline disaccharide glycoside | rsc.org |

Another successful approach is a convergent synthesis, where the disaccharide unit is constructed first and then glycosidically linked to the aglycone. This method was used to synthesize analogues where daunosamine is connected to either a rhamnose or a fucose residue. universiteitleiden.nl This strategy provides insights into the configurational requirements of the sugar residue directly attached to the aglycone and opens pathways to new classes of anthracycline structures. universiteitleiden.nl The synthesis of L-daunosaminyl-α(1→4)-2-deoxy-L-rhamnosyl and L-daunosaminyl-α(1→4)-2-deoxy-L-fucosyl daunorubicin analogues demonstrates the viability of this convergent design. universiteitleiden.nl

More advanced glycosylation methods, such as those involving the activation of glycals with iodonium (B1229267) dicollidinium perchlorate (B79767) (IDCP) or the use of glycosyl sulfoxide (B87167) donors, have also been employed in the synthesis of natural products containing oligosaccharides, showcasing powerful tools for constructing these complex molecules. nih.gov

Biosynthetic and Enzymatic Design

Complementing purely chemical methods, biosynthetic and enzymatic strategies offer a powerful alternative for generating structural diversity. Combinatorial biosynthesis, which involves introducing and engineering genes from different biosynthetic pathways into a host organism, allows for the creation of novel structures that would be exceedingly difficult to synthesize chemically. acs.org

The biosynthesis of the requisite activated sugar, dTDP-L-daunosamine, has been reconstituted and studied in vitro. This research provides crucial insights into the enzymatic steps, identifying potential bottlenecks and competing reactions in the natural pathway. Understanding the biosynthesis of this key precursor is fundamental to its application in engineered systems.

By engineering glycosyltransferases—the enzymes responsible for attaching sugars to the aglycone—researchers can influence the glycosylation patterns. acs.org For example, pathway engineering in host strains like Streptomyces venezuelae has been used to produce various aglycones and TDP-deoxysugars. acs.org The subsequent glycosylation steps, however, can be limited by the substrate specificity of the glycosyltransferases. Despite this, this approach has successfully generated a library of glycodiversified anthracycline analogues, demonstrating the potential of synthetic biology to expand the chemical space of these molecules. acs.org

Table 2: Examples of Engineered Biosynthesis for Anthracycline Analogs

| Host Organism | Engineered Components | Key Enzymes | Product Type | Reference |

|---|---|---|---|---|

| Streptomyces venezuelae | PKS genes for aglycone production | Polyketide Synthases (e.g., dpsY) | Aklavinone, ε-rhodomycinone | acs.org |

| S. peucetius (mutant) | Inactivation of native glycosyltransferase | Engineered Glycosyltransferases (e.g., DnrS, AknST) | Glycodiversified anthracycline analogs | acs.org |

These biosynthetic methods, which focus on altering the enzymatic machinery of microorganisms, represent a frontier in the design of complex natural product derivatives, including disaccharide-containing anthracyclines. acs.org

Molecular Interactions and Mechanistic Studies in Vitro/in Silico

Methyl L-Daunosamine Hydrochloride as a Probe for Enzymatic Studies

The unique structural features of this compound make it a suitable candidate for investigating the function of various carbohydrate-processing enzymes. Its application as a probe allows for detailed examination of enzyme specificity and the elucidation of catalytic mechanisms.

Substrate Specificity and Kinetic Analysis of Glycosidases and Carbohydrate-Processing Enzymes

While specific kinetic data for the interaction of this compound with a broad range of glycosidases is not extensively documented in publicly available literature, its structural similarity to natural substrates allows it to be employed in studies to probe the substrate specificity of these enzymes. Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. The specificity of these enzymes is crucial for their biological function.

By systematically modifying the structure of substrates like this compound and observing the impact on enzyme activity, researchers can map the active site of an enzyme and determine the structural features required for binding and catalysis. For instance, the methyl glycoside at the anomeric carbon can influence the binding affinity within the enzyme's active site. Kinetic analyses, such as determining the Michaelis constant (Km) and the catalytic rate constant (kcat), with analogues like this compound can provide quantitative insights into how variations in the sugar moiety affect enzyme efficiency.

Table 1: Hypothetical Kinetic Parameters of a Glycosidase with Different Substrates

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Natural Substrate | 0.5 | 100 | 2.0 x 105 |

| Methyl L-daunosamine | 1.2 | 20 | 1.7 x 104 |

| Other Analogue | 5.0 | 5 | 1.0 x 103 |

This table is illustrative and intended to show how kinetic data can be used to compare substrate specificities. The values are not based on actual experimental data for this compound.

Elucidation of Enzyme Mechanism through Substrate Analogues

Substrate analogues are indispensable tools for elucidating enzymatic reaction mechanisms. By acting as competitive inhibitors or by stalling the reaction at a specific step, they can help to identify key catalytic residues and intermediates. A substrate analogue mimics the structure of the natural substrate and can bind to the enzyme's active site.

This compound can be used as such an analogue. For example, if the enzyme proceeds through a transition state with a significant positive charge development, the presence of the protonated amino group in this compound could influence its binding and inhibition properties. By observing how this analogue interacts with the enzyme, researchers can infer details about the electronic environment of the active site during catalysis. While specific studies detailing the use of this compound for this exact purpose are scarce, the principle remains a cornerstone of enzymology.

Theoretical and Computational Chemistry Approaches

In silico methods provide a powerful complement to experimental studies, offering molecular-level insights that are often difficult to obtain through laboratory techniques alone.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can reveal its conformational flexibility and preferred shapes in different environments, such as in aqueous solution.

The pyranose ring of the sugar can adopt various conformations, such as chair and boat forms. The orientation of the methyl glycoside and the amino group can also vary. Understanding the conformational landscape of this compound is crucial for interpreting its interactions with biological macromolecules. MD simulations can predict the most stable conformations and the energy barriers between them, providing a dynamic picture of the molecule's behavior.

Quantum Mechanical Calculations for Reaction Pathways and Energetics

Quantum mechanical (QM) calculations are used to study the electronic structure of molecules and to model chemical reactions with high accuracy. These methods can be applied to investigate the hydrolysis of the glycosidic bond in this compound or its interaction with enzymatic residues at a quantum level.

QM calculations can be used to map the potential energy surface of a reaction, identifying the transition state and calculating the activation energy. This information is critical for understanding the reaction mechanism and the factors that influence the reaction rate. For instance, QM methods could be employed to study the role of the amino group in stabilizing or destabilizing the transition state of glycosidic bond cleavage.

In Silico Modeling of Molecular Recognition and Binding (excluding pharmacological targets for therapeutic effect)

Molecular docking and other in silico modeling techniques can be used to predict how this compound binds to the active site of an enzyme or other non-therapeutic proteins. These methods use scoring functions to estimate the binding affinity and to identify the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.

By docking this compound into the crystal structure of a glycosidase, for example, researchers can generate a three-dimensional model of the enzyme-substrate complex. This model can then be used to rationalize experimental findings regarding substrate specificity and to guide the design of new enzyme inhibitors or probes. These computational approaches provide a valuable framework for understanding the principles of molecular recognition involving this amino sugar derivative.

Future Directions and Emerging Research Avenues for Methyl L Daunosamine Hydrochloride

Development of More Efficient and Sustainable Synthetic Routes

The demand for Methyl L-daunosamine hydrochloride and its derivatives in drug development necessitates the creation of synthetic pathways that are not only high-yielding but also environmentally benign. Current research is actively pursuing greener and more efficient methods to replace traditional, often lengthy, and resource-intensive syntheses.

The principles of "green chemistry" are also being increasingly integrated into aminosugar synthesis. rsc.org This includes the use of less hazardous solvents, catalytic reagents over stoichiometric ones, and designing syntheses that are atom-economical. The development of one-pot reactions, where multiple transformations are carried out in a single reaction vessel, further contributes to the efficiency and sustainability of these processes. wikipedia.org

Table 1: Comparison of Synthetic Strategies for Daunosamine (B1196630) and its Analogs

| Synthetic Strategy | Starting Material | Key Features | Reference |

| Tandem Hydroamination/Glycosylation | 3,4-di-O-acetyl-6-deoxy-L-glucal | Stereocontrolled, short reaction time | scilit.com |

| Efficient Donor Synthesis | L-fucal | Short, efficient, versatile donor | lu.se |

| Nucleophilic Displacement | Epoxides | Effective for introducing azide (B81097) functionality | wikipedia.org |

| One-Pot Amidoglycosylation | Glycals | Stereoselective introduction of C-2 amide | wikipedia.org |

Exploitation of this compound in Biocatalytic Processes

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. The high specificity and mild reaction conditions associated with enzymatic processes make them particularly attractive for the synthesis and modification of complex molecules like this compound.

The biosynthesis of thymidine (B127349) diphosphate (B83284) (dTDP)-L-daunosamine, the activated sugar moiety used in the production of daunorubicin (B1662515), has been well-characterized. nih.gov This natural pathway, involving a series of enzymatic reactions, provides a blueprint for developing in vitro biocatalytic cascades for the synthesis of daunosamine and its derivatives. nih.gov Researchers are exploring the use of enzymes such as transaminases, ketoreductases, and glycosyltransferases to perform key steps in the synthesis of aminosugars with high chemo-, regio-, and stereoselectivity. rsc.org

The enzymatic synthesis of chiral amino acids and other pharmaceutical intermediates has demonstrated the potential of biocatalysis to deliver complex molecules on a preparative scale. rsc.org Applying these principles to this compound could lead to more efficient and environmentally friendly production methods. Furthermore, the immobilization of enzymes on solid supports can enhance their stability and reusability, making biocatalytic processes more economically viable for industrial applications.

Advancements in High-Throughput Synthesis and Screening of Derivatives

The discovery of new therapeutic agents often relies on the synthesis and screening of large libraries of compounds. High-throughput synthesis (HTS) and screening technologies are poised to accelerate the development of novel derivatives of this compound with improved biological activities.

Automated Glycan Assembly (AGA) is a transformative technology that has significantly expedited the synthesis of complex oligosaccharides. nih.govacs.orgnih.govmpg.de This automated, solid-phase synthesis approach allows for the rapid and reliable production of a wide variety of glycan structures. nih.govacs.orgnih.gov Adapting AGA for the synthesis of this compound derivatives would enable the creation of diverse libraries for biological screening. rsc.org By systematically varying the substituents on the aminosugar, researchers can explore the structure-activity relationships and identify compounds with enhanced therapeutic properties.

The combination of HTS with advanced screening assays allows for the rapid evaluation of these compound libraries against specific biological targets. nih.gov This integrated approach can significantly shorten the drug discovery timeline and increase the probability of identifying lead candidates. The development of glycan arrays, where a multitude of different carbohydrate structures are immobilized on a solid surface, provides a powerful platform for high-throughput screening of carbohydrate-binding proteins and other biological targets. acs.org

Integration with Advanced Analytical Techniques for Real-Time Monitoring of Reactions

To ensure the quality and efficiency of synthetic processes, real-time monitoring and control are crucial. Process Analytical Technology (PAT) is a framework that aims to design, analyze, and control manufacturing through timely measurements of critical quality and performance attributes. mdpi.comwiley.comnih.govrsc.org The integration of advanced analytical techniques with the synthesis of this compound can provide valuable insights into reaction kinetics and mechanisms, leading to optimized and more robust processes.

Spectroscopic methods such as in situ Raman and Near-Infrared (NIR) spectroscopy are powerful PAT tools that can provide real-time information about the chemical composition of a reaction mixture without the need for sampling. nih.govnih.gov These techniques can be used to monitor the progress of glycosylation reactions, detect the formation of intermediates, and ensure the complete conversion of starting materials. nih.govwipo.intepa.gov For example, real-time monitoring of antibody glycosylation has been successfully demonstrated using Raman spectroscopy. nih.gov

Furthermore, online Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) can provide detailed information about the products and byproducts of a reaction as it occurs. rsc.org This allows for immediate adjustments to reaction conditions to maximize yield and purity. The data generated from these real-time monitoring techniques can be used to develop predictive models for process control, ultimately leading to more consistent and efficient manufacturing of this compound. mdpi.com

Computational Design of Novel this compound-Based Architectures

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. In silico design allows for the rational design of novel molecules with desired properties, thereby reducing the time and cost associated with experimental synthesis and screening. nih.gov

For this compound, computational methods can be used to design novel derivatives with enhanced binding affinity and selectivity for their biological targets. biorxiv.orgbiorxiv.org Molecular docking studies can predict how different analogs will interact with a target protein, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govacs.org Free energy perturbation (FEP) calculations can be used to predict the binding affinities of these analogs with a high degree of accuracy. nih.gov

Furthermore, computational approaches can be used to explore the conformational landscape of this compound and its derivatives, providing insights into how their three-dimensional structure influences their biological activity. nih.gov This information can guide the design of new architectures with optimized pharmacokinetic and pharmacodynamic properties. The integration of computational design with synthetic chemistry and biological testing creates a powerful feedback loop for the rapid and efficient discovery of new and improved therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the critical physicochemical properties of Methyl L-daunosamine hydrochloride, and how do they influence experimental handling?

this compound (C₇H₁₆ClNO₃; molecular weight: 197.66) is hygroscopic and requires storage at -20°C to prevent decomposition. Its limited solubility in water and methanol necessitates precise solvent selection for dissolution in biological assays. Proper handling includes avoiding prolonged exposure to moisture and using inert atmospheres during weighing to minimize hydrolysis .

Q. What spectroscopic methods are recommended for structural validation of synthesized this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and regioselectivity, particularly for the amino sugar moiety. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the hydrochloride salt. Cross-referencing with literature data (e.g., CAS 131528-45-5) ensures accuracy .

Q. How should researchers mitigate instability during storage and handling?

Decomposition occurs above 175°C, requiring storage in airtight containers under argon at -20°C. Use desiccants to control humidity, and avoid freeze-thaw cycles. For long-term stability, lyophilization in aliquots is advised .

Advanced Research Questions

Q. What challenges arise in the stereoselective synthesis of this compound, and how can they be addressed?

Stereodivergent synthesis via ring-closing metathesis (RCM) often faces competing diastereomer formation. For example, rhodium-catalyzed nitrene insertion (as in ) achieves regioselectivity but requires rigorous temperature control (-20°C to 25°C) and catalyst optimization (e.g., Grubbs catalyst variants). Chromatographic separation (e.g., HPLC with chiral columns) is critical for isolating the L-configuration .

Q. How do structural modifications to the L-daunosamine moiety affect its interaction with biological targets?

The protonated amino group in L-daunosamine is crucial for DNA minor groove binding in anthracycline antibiotics like doxorubicin. Substitutions (e.g., methylation at C3) disrupt hydrogen bonding with thymine, reducing cytotoxicity. Computational docking studies combined with isothermal titration calorimetry (ITC) can quantify binding affinity changes .

Q. How can contradictory data in synthetic yield optimization be resolved?

Discrepancies in yield (e.g., 60–85% in RCM steps) often stem from trace moisture or oxygen. Implementing Schlenk techniques or glovebox setups under anhydrous conditions improves reproducibility. Statistical design of experiments (DoE) identifies critical factors like catalyst loading and reaction time .

Q. What alternative strategies exist for synthesizing this compound without carbohydrate precursors?

Non-carbohydrate routes using vinyl ether intermediates (e.g., ) enable modular assembly. Key steps include:

- Olefin cross-metathesis to form glycal precursors.

- Regioselective aziridine ring-opening with methyl groups.

- Acidic hydrolysis to yield the hydrochloride salt.

This approach avoids reliance on scarce natural sugars but demands rigorous stereocontrol .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment?

Q. How can researchers address solubility limitations in in vitro assays?

Co-solvent systems (e.g., water:methanol 70:30 v/v) enhance solubility. Sonication at 40°C for 15 minutes followed by sterile filtration (0.22 µm) prevents aggregation. For cell-based studies, ensure final solvent concentrations <1% to avoid cytotoxicity .

Q. What safety protocols are critical for handling this compound?

While specific toxicity data are limited, analogous amino sugars require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.